methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate
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Overview
Description
Methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group, a phenyl ring substituted with a dimethylphosphoryl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and dimethylphosphite.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-bromoacetophenone with dimethylphosphite in the presence of a base such as sodium hydride.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Esterification: Finally, the amino acid is esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced amino derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate: Similar structure but with a dimethylamino group instead of a dimethylphosphoryl group.
Methyl (2S)-2-amino-3-[4-(methylphosphoryl)phenyl]propanoate: Similar structure but with a methylphosphoryl group.
Uniqueness
Methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2679950-85-5 |
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Molecular Formula |
C12H18NO3P |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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